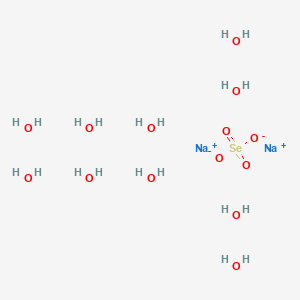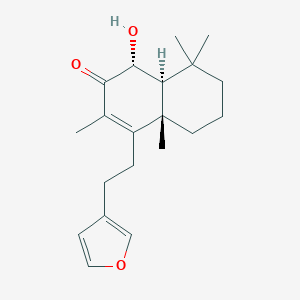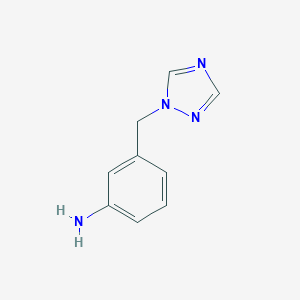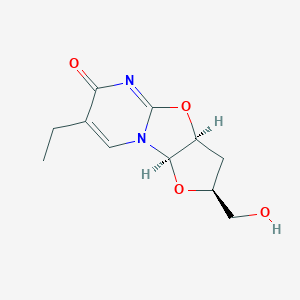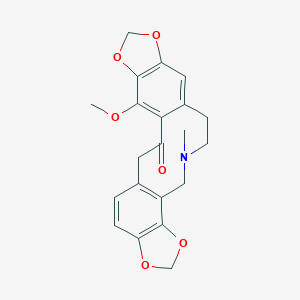![molecular formula C31H26N2O2 B161702 2,2’-Methylenbis[(4R,5S)-4,5-Diphenyl-2-oxazolin] CAS No. 139021-82-2](/img/structure/B161702.png)
2,2’-Methylenbis[(4R,5S)-4,5-Diphenyl-2-oxazolin]
Übersicht
Beschreibung
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is a chiral ligand used in enantioselective catalysis. It is known for its ability to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals . This compound is widely used in asymmetric synthesis, making it a valuable tool in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
It is known that this compound is aC2 symmetric ligand used for enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .
Mode of Action
The mode of action of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] involves the formation of bidentate coordination complexes with various metals . This interaction allows the compound to act as a ligand in enantioselective catalysis, facilitating reactions that produce one enantiomer preferentially.
Result of Action
The result of the action of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is the facilitation of enantioselective reactions. By acting as a ligand and forming coordination complexes with various metals, it enables the preferential production of one enantiomer in these reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] typically involves the reaction of (4R,5S)-4,5-diphenyl-2-oxazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two oxazoline units . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxazoline rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles or nucleophiles; reactions may require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline]
- 2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
- 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]
- 2,2’-Bis[(4S)-4-benzyl-2-oxazoline]
Uniqueness
2,2’-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] is unique due to its specific chiral configuration and the presence of diphenyl groups, which enhance its ability to form stable and selective coordination complexes. This makes it particularly effective in enantioselective catalysis compared to other similar compounds .
Eigenschaften
IUPAC Name |
(4R,5S)-2-[[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2/t28-,29-,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHHQYXICTXGR-VKONIRKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@H](OC(=N2)CC3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384736 | |
| Record name | 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139021-82-2 | |
| Record name | 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5S,4'R,5'S)-2,2'-Methylenebis(4,5-diphenyl-2-oxazoline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] influence its coordination to palladium and affect the catalytic activity of the resulting complex?
A1: 2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline] acts as a C2-symmetric bidentate ligand, coordinating to palladium through the nitrogen atoms in the oxazoline rings. [] The rigid structure, imparted by the chiral centers and the bridging methylene group, enforces a specific geometry around the palladium center. This defined geometry influences the accessibility of the palladium to reactants and can lead to enhanced selectivity in catalytic reactions. The study by demonstrated that the substituents on the 4 and 5 positions of the oxazoline ring, in this case, phenyl groups, further affect the bite angle of the ligand and the dihedral angles around the palladium center. These structural variations directly impact the catalytic activity and selectivity of the palladium complex. [] Further research is needed to fully elucidate the structure-activity relationships for different catalytic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



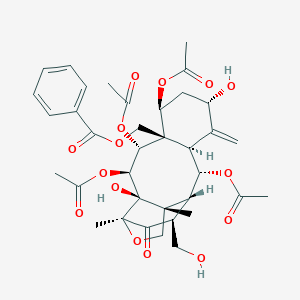
![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)


